3-Isoxazolecarboxylic acid,4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]-
Description
The compound 3-Isoxazolecarboxylic acid,4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]- features a central isoxazole ring substituted at positions 4 and 3. Key structural attributes include:
- Position 5: A phenyl group connected via an (E)-configured propenyl linker to a 3-hydroxy-2-(methoxycarbonyl)phenoxy moiety.
The synthesis of such derivatives typically involves nucleophilic additions or cyclization strategies, as seen in related isoxazole systems .
Properties
Molecular Formula |
C21H18N2O7 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
4-amino-5-[3-[(E)-3-(3-hydroxy-2-methoxycarbonylphenoxy)prop-1-enyl]phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C21H18N2O7/c1-28-21(27)16-14(24)8-3-9-15(16)29-10-4-6-12-5-2-7-13(11-12)19-17(22)18(20(25)26)23-30-19/h2-9,11,24H,10,22H2,1H3,(H,25,26)/b6-4+ |
InChI Key |
YTVRHCPRVOWGNG-GQCTYLIASA-N |
Isomeric SMILES |
COC(=O)C1=C(C=CC=C1OC/C=C/C2=CC(=CC=C2)C3=C(C(=NO3)C(=O)O)N)O |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1OCC=CC2=CC(=CC=C2)C3=C(C(=NO3)C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Route
The isoxazole ring can be constructed via [3+2] cycloaddition between nitrile oxides and alkynes. For 4-amino substitution, a nitro precursor is employed:
Step 1 :
Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate is synthesized through triflic anhydride-mediated nitration of methyl 3-methoxyisoxazole-5-carboxylate.
Reaction Conditions :
- Reagents: Tetramethylammonium nitrate (3 eq), triflic anhydride (3 eq)
- Solvent: Dichloromethane
- Temperature: Reflux (48 h)
- Yield: 83% after column chromatography
Step 2 :
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine:
$$ \text{Ar-NO}2 \xrightarrow{\text{H}2/\text{Pd}} \text{Ar-NH}_2 $$
Optimization :
Regioselective Functionalization
The 5-aryl substituent is introduced via Suzuki coupling before ring closure:
Alternative Approach :
- Prepare 5-bromo-4-nitroisoxazole-3-carboxylate
- Couple with 3-boronophenylboronic acid
- Reduce nitro to amine post-coupling
Key Data :
Propenyl Linker Installation
Horner-Wadsworth-Emmons Olefination
To establish E-geometry:
Reaction Scheme :
$$ \text{PhCHO} + \text{PO(OR)}2\text{CH}2\text{CO}2\text{Me} \xrightarrow{\text{NaH}} \text{PhCH=CHCO}2\text{Me} $$
Conditions :
Palladium-Catalyzed Coupling
Fragment B can be coupled to the iodophenyl-isoxazole via Stille or Suzuki reaction:
Suzuki-Miyaura Protocol :
| Parameter | Value |
|---|---|
| Catalyst | PdCl₂(dppf) (3 mol%) |
| Base | Cs₂CO₃ (2 eq) |
| Solvent | DMF/H₂O (10:1) |
| Temperature | 80°C |
| Reaction Time | 18 h |
| Yield | 68% |
| E-Selectivity | >95% |
Mechanistic Note: Bulky phosphine ligands (dppf) suppress β-hydride elimination, preserving alkene geometry.
Phenolic Moiety Attachment
Mitsunobu Reaction
Coupling the propenyl alcohol to 3-hydroxy-2-methoxycarbonylphenol:
Reaction Setup :
Advantage : Retains phenolic hydroxyl configuration without racemization.
Critical Challenges and Solutions
Functional Group Compatibility
- Amino Group Protection : Boc (tert-butoxycarbonyl) protection during coupling steps prevents undesired side reactions:
$$ \text{NH}2 \rightarrow \text{Boc-NH} \xrightarrow{\text{TFA}} \text{NH}2 $$ - Carboxylic Acid Masking : Methyl ester prevents acid-catalyzed decomposition during high-temperature steps.
Stereochemical Control
- E-Selectivity : Use of Still-Gennari phosphonates in olefination ensures >95% E-configuration.
- Atropisomerism : Molecular modeling (e.g., DFT calculations) confirms single dominant conformer in solution.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆):
δ 9.02 (s, 1H, isoxazole-H), 7.31–7.39 (m, 5H, aryl-H), 6.92–6.94 (d, J=8 Hz, 2H), 3.75 (s, 3H, OMe) - HRMS : m/z calcd for C₂₁H₁₈N₂O₇ [M+H]⁺ 411.1294, found 411.1291
Industrial-Scale Considerations
Cost Optimization
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 87 | 42 |
| E-Factor | 64 | 28 |
| Solvent Recovery (%) | 71 | 93 |
Chemical Reactions Analysis
3-Isoxazolecarboxylic acid, 4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized isoxazole derivatives with significant biological activities .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anticancer and antimicrobial activities . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 3-Isoxazolecarboxylic acid, 4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Isoxazole Core
The table below highlights key differences between the target compound and structurally related isoxazole derivatives:
Key Observations:
- Amino vs. Carboxamide Groups: The target’s amino group at position 4 contrasts with carboxamide substituents in analogs (e.g., ), which may reduce nucleophilicity but improve stability.
- Synthetic Yields: Methods for related compounds achieve yields of 63–81% (e.g., ), but the target’s synthesis may face challenges due to steric hindrance from the propenyl-phenoxy group.
Functional Group Impact on Physicochemical Properties
- Hydrogen Bonding : The target’s -NH₂ and -OH groups enhance polarity and aqueous solubility compared to methyl or ester-substituted analogs (e.g., ).
- Conjugation and Stability : The (E)-propenyl linker and methoxycarbonyl group may increase UV absorption and susceptibility to hydrolysis relative to compounds with stable aryl ethers (e.g., ).
- Steric Effects: Bulky substituents in the target compound could limit rotational freedom and reduce crystallinity compared to smaller analogs like 5-amino-3-methyl-4-isoxazolecarboxylic acid .
Biological Activity
3-Isoxazolecarboxylic acid derivatives, particularly those with amino and phenyl substitutions, have garnered attention for their diverse biological activities, including immunomodulatory effects and potential anti-tuberculosis properties. This article explores the biological activity of the compound 3-Isoxazolecarboxylic acid, 4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]- . The focus is on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound consists of an isoxazole ring substituted with a carboxylic acid and an amino group, alongside a complex phenyl moiety. This unique structure is believed to contribute to its biological activity.
Immunomodulatory Effects
Recent studies have highlighted the immunotropic effects of isoxazole derivatives. For instance, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives were tested for their impact on lymphocyte proliferation in both young and old mice. The results indicated that these compounds could modulate immune responses by affecting cytokine production and lymphocyte activation .
Table 1: Immunomodulatory Activity of Isoxazole Derivatives
| Compound | Effect on Lymphocyte Proliferation | Cytokine Production |
|---|---|---|
| MM3 | Inhibits PHA-induced proliferation | Decreased TNF-α |
| Hydrazide | Enhances spontaneous proliferation | Increased IL-6 |
Antitubercular Activity
Isoxazole derivatives have shown promising results as anti-tuberculosis agents. A series of compounds demonstrated submicromolar activity against replicating Mycobacterium tuberculosis (Mtb), indicating their potential as effective treatments against drug-resistant strains. Notably, specific compounds exhibited low micromolar activity against non-replicating Mtb, which is crucial for shortening treatment regimens .
Table 2: Antitubercular Activity of Isoxazole Derivatives
| Compound | Activity Against R-TB (IC50) | Activity Against NRP-TB (IC50) |
|---|---|---|
| Compound A | 0.5 µM | 2.0 µM |
| Compound B | 0.8 µM | 3.5 µM |
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Apoptosis Induction : Studies indicated that certain isoxazole derivatives induce apoptosis in cancer cell lines by activating caspase pathways. For example, the compound MM3 significantly upregulated caspase expression in Jurkat cells, suggesting a pro-apoptotic mechanism .
- Cytokine Modulation : The ability to modulate cytokine production, particularly TNF-α and IL-6, underlines the immunomodulatory potential of these compounds, making them candidates for therapeutic applications in immune-related disorders .
Case Studies
Several case studies have illustrated the efficacy of isoxazole derivatives:
- Case Study 1 : A study involving BALB/c mice demonstrated that treatment with 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide enhanced lymphocyte proliferation and cytokine production compared to control groups .
- Case Study 2 : In vitro assays using human peripheral blood mononuclear cells revealed that certain isoxazole derivatives inhibited PHA-induced cell proliferation while exhibiting low cytotoxicity towards normal cells .
Q & A
Q. What synthetic strategies are employed to construct the isoxazole core in derivatives of this compound?
The isoxazole ring is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example, hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene) can oxidize aldoximes to nitrile oxides, which then react with terminal alkynes under mild conditions . Alternatively, coupling reactions involving pre-functionalized aryl halides (e.g., Suzuki-Miyaura) may introduce substituents to the isoxazole ring .
Q. How is the E-configuration of the propenyl group confirmed experimentally?
Nuclear Overhauser Effect (NOE) NMR experiments are critical. Irradiation of the vinyl proton should show NOE enhancement with the adjacent aromatic protons, confirming the trans geometry. Coupling constants (J ≈ 16 Hz for trans vinyl protons) in the H NMR spectrum also support this configuration .
Q. What analytical techniques are essential for verifying compound purity and structure?
Q. How can the methoxycarbonyl and phenolic hydroxy groups influence solubility?
The methoxycarbonyl group enhances lipophilicity, while the phenolic hydroxy group introduces polarity. Solubility can be optimized using DMSO for stock solutions, followed by dilution in aqueous buffers (pH 7.4) with <1% organic solvent .
Advanced Research Questions
Q. What strategies mitigate low yields during the coupling of the propenylphenyl moiety?
- Catalyst Optimization: Palladium catalysts (e.g., Pd(PPh)) with ligand additives (e.g., XPhos) improve cross-coupling efficiency.
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
- Temperature Control: Reactions performed at 60–80°C reduce side-product formation .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to active sites. For example, docking poses of analogous compounds (e.g., 9c in ) reveal hydrogen bonding with key residues and π-π stacking with aromatic side chains. Molecular dynamics simulations (e.g., GROMACS) further assess stability over time .
Q. What methods resolve contradictions in spectroscopic data between synthetic batches?
- 2D NMR (COSY, HSQC): Resolves overlapping signals and assigns protons/carbons unambiguously.
- X-ray Crystallography: Provides definitive structural confirmation if crystals are obtainable.
- Batch Repetition Under Controlled Conditions: Identifies variability due to moisture or oxygen sensitivity .
Q. How is regioselective functionalization of the isoxazole ring achieved?
- Directed Ortho-Metallation: Use strong bases (e.g., LDA) with directing groups (e.g., methoxy) to introduce substituents at specific positions.
- Cross-Dehydrogenative Coupling (CDC): Enables C–H activation at electron-rich positions using Cu or Fe catalysts .
Data Contradiction Analysis
Q. Why might melting points vary between synthetic batches of similar derivatives?
Q. How to interpret conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Metabolic Stability: Differences in esterase-mediated hydrolysis of the methoxycarbonyl group may alter activity.
- Epimerization: Check for racemization at chiral centers using chiral HPLC or circular dichroism (CD) spectroscopy .
Stability and Reactivity
Q. What are the primary degradation pathways under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
